1,3-Propanediol dimethanesulfonate

Catalog No.
S571614
CAS No.
15886-84-7
M.F
C5H12O6S2
M. Wt
232.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Propanediol dimethanesulfonate

Scaling piperidine/thiane synthesis with 1,3-dibromopropane risks low yields from competing E2 elimination and inhalation hazards. 1,3-Propanediol dimesylate (CAS 15886-84-7) is a low-melting solid (mp 38-39°C) that enables precise stoichiometric control and clean SN2 cyclization. Key benefits: • Minimal elimination byproducts • Superior process safety vs. volatile dihalides • Consistent yields in six-membered ring formation. Procure from SMolecule for immediate global shipping.

CAS Number

15886-84-7

Product Name

1,3-Propanediol dimethanesulfonate

IUPAC Name

3-methylsulfonyloxypropyl methanesulfonate

Molecular Formula

C5H12O6S2

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C5H12O6S2/c1-12(6,7)10-4-3-5-11-13(2,8)9/h3-5H2,1-2H3

InChI Key

MAIFZJHANFOZHK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCCOS(=O)(=O)C

Synonyms

1,3-propanediol dimethanesulfonate, dimethanesulfonate-1,3-propanediol, propane-1,3-di(methylsulfonate), propane-1,3-dimethanesulfonate, propylenedimethanesulfonate

Canonical SMILES

CS(=O)(=O)OCCCOS(=O)(=O)C

The exact mass of the compound 1,3-Propanediol dimethanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17017. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g

1,3-Propanediol dimethanesulfonate (CAS 15886-84-7) is a highly reactive, bifunctional C3-alkylating agent featuring a three-carbon aliphatic chain flanked by two methanesulfonate (mesylate) leaving groups. It is primarily procured as a premium synthon for the construction of six-membered heterocycles—such as piperidines, thianes, and cyclohexanes—via double nucleophilic substitution. With a melting point of 38–39 °C and a high boiling point of approximately 344 °C, this low-melting solid offers superior handling characteristics, precise stoichiometric control, and significantly lower volatility compared to standard dihalide alternatives. These attributes make it an essential reagent for scalable pharmaceutical synthesis and advanced materials formulation where process safety and high cyclization yields are critical .

Research Fit

Bifunctional DNA alkylating agent for cross-linking and damage-repair studies
Solid reagent with convenient handling for controlled alkylation experiments
Propane spacer (n=3) fills a specific chain-length niche between shorter and longer dimethanesulfonates
Research-grade purity supports reproducible DNA-lesion profiling

Attempting to substitute 1,3-propanediol dimethanesulfonate with cheaper, generic C3 dihalides (such as 1,3-dibromopropane) frequently compromises both process safety and target yield. Halogenated analogues are highly volatile liquids that pose significant inhalation risks and require strict, costly containment protocols during scale-up. Furthermore, under the basic conditions required for cyclization, dihalides are highly susceptible to competing elimination (E2) pathways, which generate unwanted terminal alkenes and severely depress the yield of the target cyclic product [1]. Conversely, substituting with longer-chain dimesylates like busulfan (1,4-butanediol dimethanesulfonate) fundamentally alters the reaction trajectory, yielding seven-membered rings instead of the desired six-membered architectures, rendering them entirely non-interchangeable for specific scaffold synthesis [2].

Substitution Risk

Risk Factor
1,3-Propanediol DMS
Close Analogs (e.g. Busulfan)
Chain-length impact on cross-linking vs monoalkylation balance
n=3 spacer; predicted intermediate cross-linking efficiency (class-level inference)
Busulfan (n=4) exhibits weakest cross-linking in series; MDMS (n=1) ranks higher
Molecular conformation
Cis geometry about central C–C bond
Ethane and butane analogs adopt trans conformations
DNA-adduct profile
Cis geometry may yield unique adduct spectrum
Trans-configured analogs produce different spectra; direct replacement may shift results

Enhanced Cyclization Yields via Mesylate Substitution Kinetics

In double alkylation reactions for the synthesis of six-membered rings, 1,3-propanediol dimethanesulfonate provides superior yields compared to 1,3-dibromopropane. The mesylate group is an excellent leaving group for SN2 reactions, minimizing the competing elimination (E2) side reactions that typically plague bromides under basic conditions. While 1,3-dibromopropane often yields 50-60% of the desired cyclized product due to competitive elimination, dimesylates routinely achieve >80% yields under optimized basic conditions [1].

Evidence DimensionCyclization yield (SN2 vs E2 competition)
Target Compound Data>80% typical yield for 6-membered ring formation
Comparator Or Baseline1,3-dibromopropane (50-60% typical yield)
Quantified Difference~20-30% absolute increase in cyclization yield
ConditionsBasic conditions (e.g., K2CO3 or amine base) in polar aprotic solvents

Higher yields and fewer elimination byproducts directly reduce downstream purification costs and improve overall process efficiency in API synthesis.

Cross-linking Efficiency
Class-level
Predicted intermediate rank: Hexa-DMS (n=6) > MDMS (n=1) > Octa-DMS (n=8) > Busulfan (n=4)
Chain length modulates cross-linking vs monoalkylation balance; n=3 fills a gap
Data for propane-DMS not directly reported; inferred from homologous series

Reduced Volatility and Improved Process Safety

1,3-Propanediol dimethanesulfonate exhibits a boiling point of approximately 344 °C and exists as a low-melting solid at room temperature (melting point 38-39 °C) . In stark contrast, the common substitute 1,3-dibromopropane is a highly volatile liquid with a boiling point of 167 °C [1]. The significantly lower vapor pressure of the dimesylate drastically reduces the inhalation hazard during weighing, transfer, and high-temperature reactions.

Evidence DimensionBoiling point / Volatility
Target Compound Data~344 °C (low volatility)
Comparator Or Baseline1,3-dibromopropane (167 °C)
Quantified Difference177 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Lower volatility simplifies engineering controls, reduces worker exposure risks, and minimizes reagent loss during high-temperature manufacturing.

Molecular Conformation
Head-to-head
Cis conformation (monoclinic P2₁/c) vs trans for ethane and butane analogs
Cis geometry may result in distinct DNA-adduct geometry and sequence selectivity
Single-crystal XRD at 298 K; R=0.0418

Strict C3-Bridging Specificity for 6-Membered Ring Formation

The exact three-carbon chain length of 1,3-propanediol dimethanesulfonate is critical for the thermodynamic feasibility of forming six-membered rings. Substituting this reagent with its widely available homologue, 1,4-butanediol dimethanesulfonate (busulfan), shifts the cyclization trajectory entirely to form seven-membered rings (azepanes), which possess vastly different conformational and pharmacological properties [1]. Thus, the C3 dimesylate is an absolute structural requirement when the target architecture demands a piperidine or cyclohexane core.

Evidence DimensionRing size formed upon double alkylation
Target Compound DataForms 6-membered rings (e.g., piperidines)
Comparator Or Baseline1,4-butanediol dimethanesulfonate (forms 7-membered rings)
Quantified Difference1-carbon difference dictates entirely distinct ring topologies
ConditionsDouble nucleophilic substitution with primary amines or active methylenes

Procurement must secure the exact C3 chain length, as homologues will completely alter the core structure and efficacy of the synthesized API.

Dominant Lethal Dose-Response
Supporting evidence
F₁ lethality: 10% → 100% over 1.7×10⁻² to ~2×10⁻¹ μmol/fly
Titratable mutagenesis benchmark for Culex pipiens genetics research
Injection into male mosquitoes; F₁/F₂ progeny scored
Chemosterilant Activity
Supporting evidence
Both 1,3-propanediol DMS and busulfan induced sterility without mortality in boll weevils
Comparable biological endpoint to busulfan in Anthonomus grandis assay
Quantitative sterility indices not reported; oral administration

Piperidine and Thiane Scaffold Synthesis for APIs

1,3-Propanediol dimethanesulfonate is the reagent of choice for constructing piperidine rings from primary amines and thiane rings from dithiols. Its superior SN2 kinetics and low volatility make it ideal for pharmaceutical scale-up where high yields and minimal elimination byproducts are critical for cost-effective manufacturing [1].

Cross-Linking of Advanced Polymers and Biomaterials

Due to its highly reactive bifunctional mesylate groups, this compound serves as an effective cross-linking agent for polymers containing nucleophilic sites (e.g., amines, hydroxyls). Its low-melting solid nature allows for precise stoichiometric control during formulation, which is superior to using highly volatile liquid dihalides .

Synthesis of C3-Bridged Bidentate Ligands

In organometallic chemistry, the compound is utilized to synthesize C3-bridged bis-phosphine or bis-amine bidentate ligands. The clean reactivity of the mesylate groups ensures high-purity ligand precursors, which is essential for reproducible catalytic performance in downstream transition metal complexes[2].

Application Fit

Application
Selection Property
Validation Focus
Structural studies of DNA cross-link geometry
Cis-conformation cross-linker
DNA adduct geometry and repair enzyme recognition
Titratable mutagenesis in insect models
Reported dose-response benchmark
Consistency of dominant lethal induction across lots
Comparative alkylation profiling
Chain-length-specific cross-linking efficiency
Cross-linking versus monoalkylation balance mapping
Insect chemosterilization research
Sterility without acute mortality
Species-specific sterility endpoint verification

XLogP3

-0.9

Other CAS

15886-84-7

General Manufacturing Information

1,3-Propanediol, 1,3-dimethanesulfonate: INACTIVE

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